2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid
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Overview
Description
2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid is a derivative of azaadamantane, a class of compounds known for their unique structural properties and biological activities. Azaadamantanes are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane structure. This substitution imparts distinct chemical and physical properties, making these compounds highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dinitro-2,2-dimethyl-propane with hexamethylenetetramine, followed by subsequent steps to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antibacterial activity .
Comparison with Similar Compounds
- 7-nitro-1,3,5-triazaadamantane
- 7-bromo-1,3,5-triazaadamantane
- 7-amino-1,3,5-triazaadamantane
Comparison: Compared to these similar compounds, 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid exhibits unique properties due to its specific substitution pattern. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,5,7-trimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h4-7H2,1-3H3,(H,16,17) |
InChI Key |
BTSNWUSLVYUGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)C |
Origin of Product |
United States |
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